3-Cyclopropyl-2,2-dimethylpropanal
Overview
Description
“3-Cyclopropyl-2,2-dimethylpropanal” is a chemical compound that belongs to the family of cyclopropanes . It has a CAS Number of 1934402-30-8 and a molecular weight of 126.2 . The IUPAC name for this compound is also 3-cyclopropyl-2,2-dimethylpropanal .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-2,2-dimethylpropanal” is 1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-2,2-dimethylpropanal” include its molecular weight (126.2 g/mol) and its IUPAC name (3-cyclopropyl-2,2-dimethylpropanal) . Unfortunately, specific details such as boiling point, density, and solubility were not found in the retrieved data.
Scientific Research Applications
Chemical Synthesis and Organic Transformations
Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Studies have focused on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. This has opened pathways to synthesizing diversely substituted heterocycles and carbocycles, highlighting cyclopropenes as valuable surrogates for α-diazoketones without involving hazardous reagents (Archambeau, Miege, Meyer, & Cossy, 2015).
Material Science and Engineering
The manipulation of gem-dimethyl groups into cyclopropanes through Pd-catalyzed sequential C-H activation and radical cyclization offers a novel synthesis route. This method leverages the structural rigidity of cyclopropane rings to develop materials with potentially unique properties (Giri, Wasa, Breazzano, & Yu, 2006).
Environmental and Biological Applications
Pharmacological Research
While explicitly avoiding details on drug use and side effects, it's notable that cyclopropyl groups play a critical role in the development of new pharmaceuticals. Their incorporation into drug molecules can enhance potency and reduce off-target effects, showcasing the cyclopropyl ring's utility in medicinal chemistry (Talele, 2016)
Analytical Chemistry
The development of novel synthetic routes and the investigation of cyclopropane-containing compounds also extend to analytical chemistry. For example, the synthesis and study of molecular structures like 3-cyclopropyl-1,2-dimethyldiaziridine reveal insights into the conformational behavior of such molecules, providing valuable information for structural analysis (Altova et al., 2018).
properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQEJRHEADYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,2-dimethylpropanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.